(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine
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Overview
Description
(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine is an organic compound that features a benzyl group substituted with bromine and trifluoromethyl groups, attached to a cyclopropyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-trifluoromethyl-benzaldehyde.
Formation of Benzyl Bromide: The benzaldehyde is converted to 2-bromo-4-trifluoromethyl-benzyl bromide through a bromination reaction.
Cyclopropyl Amine Introduction: The benzyl bromide is then reacted with cyclopropyl amine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-trifluoromethyl-benzyl bromide
- 2-Bromo-4-trifluoromethyl-benzyl alcohol
- 2-Bromo-4-trifluoromethyl-benzaldehyde
Uniqueness
(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine is unique due to the presence of both a cyclopropyl amine and a benzyl group with bromine and trifluoromethyl substitutions. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-5-8(11(13,14)15)2-1-7(10)6-16-9-3-4-9/h1-2,5,9,16H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJYZNCLBVGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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